4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a benzyl group, and a dimethoxyphenethyl moiety.
Mechanism of Action
Target of Action
A similar compound, (e)-n-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, has been reported to bind with alpha7nachr , which is a type of nicotinic acetylcholine receptor. This receptor plays a crucial role in transmitting signals in the brain and is involved in various neurological functions.
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor, potentially leading to changes in the receptor’s activity . This interaction could alter the signal transmission in the brain, affecting various neurological functions.
Result of Action
Based on the potential target of action, it can be inferred that the compound may have neuroprotective effects . It may also influence memory and cognitive functions by modulating cholinergic signaling pathways.
Preparation Methods
The synthesis of 4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide involves multiple steps, including the formation of the morpholine ring and the introduction of the benzyl and dimethoxyphenethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Comparison with Similar Compounds
4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-9-8-16(12-20(19)28-2)10-11-23-22(26)18-14-29-15-21(25)24(18)13-17-6-4-3-5-7-17/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGLIUKYIIGQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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